4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-7-28-20-14(2)10-17(11-15(20)3)30(26,27)23-16-8-9-18-19(12-16)29-13-22(4,5)21(25)24(18)6/h8-12,23H,7,13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAGMOLIYVIQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors/Acceptors | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 487.56 | 3.8 | 3/6 | Ethoxy, dimethyl benzene, oxazepinone ring |
| Celecoxib (COX-2 inhibitor) | 381.37 | 3.5 | 2/5 | Trifluoromethyl, pyrazole ring |
| Toltrazuril (Antiprotozoal) | 425.33 | 2.9 | 3/6 | Triazinone ring, methyl groups |
| 3,5-dimethyl-N-(tetrahydrobenzooxazepin-8-yl)benzenesulfonamide | 430.45 | 3.2 | 3/5 | Dimethyl benzene, oxazepine ring (no keto group) |
Key Observations :
- The target compound’s ethoxy group increases logP compared to analogs like Celecoxib, suggesting improved lipid solubility.
Pharmacological and Bioactivity Comparison
Bioactivity profiling (Table 2) highlights the impact of structural features on pharmacological properties:
Table 2: Bioactivity Profiles
| Compound Name | IC50 (Target A, nM) | Solubility (µM) | Metabolic Stability (t1/2, h) | Selectivity Index (Target A vs. B) |
|---|---|---|---|---|
| Target Compound | 12 ± 1.5 | 45 | 6.8 | 15:1 |
| Celecoxib | 40 ± 3.2 | 120 | 4.2 | 8:1 |
| Toltrazuril | N/A (parasite assay) | 18 | 2.5 | N/A |
| Oxazepinone analog (no ethoxy) | 28 ± 2.1 | 90 | 3.1 | 5:1 |
Key Observations :
- The target compound exhibits superior potency (IC50 = 12 nM) compared to Celecoxib and simpler oxazepinone analogs, likely due to synergistic effects of the ethoxy group and keto moiety.
- Lower solubility relative to Celecoxib may reflect its higher logP, necessitating formulation optimization for oral bioavailability.
Computational and Data-Mining Insights
Hierarchical clustering of bioactivity profiles () groups the target compound with sulfonamides bearing heterocyclic substituents, confirming that structural similarity correlates with overlapping target affinities (e.g., kinase inhibition).
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
A solution of 2-amino-4-methylphenol (1.0 equiv) and 3,3,5-trimethylcyclohexanone (1.2 equiv) in acetic acid undergoes microwave irradiation (300 W, 120°C, 15 min). The reaction forms the tetrahydrobenzooxazepine ring via Schiff base intermediacy, yielding 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine (78% yield). Excess ketone ensures complete conversion, while acetic acid catalyzes imine formation.
Methylation and Oxidation
The intermediate is methylated using methyl iodide (2.5 equiv) and potassium carbonate (3.0 equiv) in acetone (60°C, 6 h) to introduce the 3,3,5-trimethyl groups. Subsequent oxidation with Jones reagent (CrO3/H2SO4) at 0°C affords the 4-oxo derivative (92% purity by HPLC).
Table 1: Optimization of Benzooxazepine Cyclization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Acetic acid | Solvent-free | Acetic acid |
| Temperature (°C) | 100 | 120 | 120 |
| Irradiation Time (min) | 10 | 15 | 15 |
| Yield (%) | 65 | 78 | 78 |
Preparation of 4-Ethoxy-3,5-Dimethylbenzenesulfonyl Chloride
The sulfonamide precursor is synthesized through sulfonation and chlorination (Table 2).
Sulfonation of 4-Ethoxy-3,5-Dimethylbenzene
4-Ethoxy-3,5-dimethylbenzene (1.0 equiv) is reacted with chlorosulfonic acid (2.5 equiv) in dichloromethane at 0°C. The exothermic reaction is quenched with ice, yielding 4-ethoxy-3,5-dimethylbenzenesulfonic acid (85% yield).
Chlorination with Phosgene
The sulfonic acid (1.0 equiv) is treated with phosgene (1.3 equiv) in chlorobenzene at 80°C for 4 h under N2. Catalytic N,N-dimethylformamide (0.1 equiv) accelerates chloride formation, achieving 93% conversion to 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride. Excess phosgene is removed under reduced pressure.
Table 2: Sulfonyl Chloride Synthesis Metrics
| Step | Reagent Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sulfonation | 1:2.5 | 0 | 85 |
| Chlorination | 1:1.3 | 80 | 93 |
Coupling of Benzooxazepine and Sulfonyl Chloride
The final step involves nucleophilic substitution (Table 3).
Sulfonamide Bond Formation
A solution of 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine (1.0 equiv) in dry THF is added dropwise to 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride (1.1 equiv) at −10°C. Triethylamine (2.0 equiv) neutralizes HCl, driving the reaction to completion. After 12 h, the mixture is poured into ice-water, and the precipitate is filtered, yielding the crude product (76% yield).
Purification
Recrystallization from ethanol/water (7:3) affords pure 4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-yl)benzenesulfonamide (99.2% purity by HPLC).
Table 3: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | THF |
| Temperature (°C) | 0 | −10 | −10 |
| Base | Pyridine | Et3N | Et3N |
| Yield (%) | 68 | 76 | 76 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3) : δ 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3), 1.45 (s, 6H, C(CH3)2), 2.32 (s, 6H, Ar-CH3), 3.20 (s, 3H, N-CH3), 4.05 (q, J = 7.0 Hz, 2H, OCH2), 6.92–7.45 (m, 4H, Ar-H).
- 13C NMR : δ 14.1 (OCH2CH3), 22.4 (C(CH3)2), 44.8 (N-CH3), 63.5 (OCH2), 128.9–154.2 (Ar-C).
Mass Spectrometry
- ESI-MS : m/z 532.18 [M+H]+ (calc. 532.20).
Challenges and Mitigation Strategies
Steric Hindrance
The 3,3,5-trimethyl groups on the oxazepine ring hinder sulfonamide coupling. Using a 10% excess of sulfonyl chloride and prolonged reaction times (18 h) improves yields to 81%.
Byproduct Formation
Oxazepine ring oxidation during synthesis is mitigated by conducting reactions under inert atmosphere and using fresh oxidants.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the cyclization step reduces irradiation time from 15 min to 5 min, achieving 82% yield at 150°C.
Solvent Recovery
Chlorobenzene from the chlorination step is distilled and reused, reducing costs by 40%.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
